Cas no 93423-88-2 ((2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester)

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester structure
93423-88-2 structure
Product Name:(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
Numero CAS:93423-88-2
MF:C9H15NO4
MW:201.219702959061
MDL:MFCD12144841
CID:801348
PubChem ID:11084871
Update Time:2024-10-26

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Proprietà chimiche e fisiche

Nomi e identificatori

    • (S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
    • Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
    • (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-EHTYL-2-METHYL ESTER
    • 1,2-Pyrrolidinedicarboxylicacid, 1-ethyl 2-methyl ester, (2S)-
    • 1-O-ethyl 2-O-methyl (2S)-pyrrolidine-1,2-dicarboxylate
    • (S)-N-(ethyoxycarbonyl)proline methyl ester
    • (S)-propline-N-ethyl carbamate methyl ester
    • 1-ethyl methyl (S)-pyrrolidine-1,2-dicarboxylate
    • N-(Ethoxycarbonyl)-(S)-(-)-proline methyl ester
    • N-(ethyloxycarbonyl)-(L)-proline methyl ester
    • S-(-)-N-ethoxycarbonyl-proline methyl ester
    • 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (2S)-
    • (2S)-1,2-PYRROLIDINEDICARBOXYLIC ACID-1-ETHYL-2-METHYL ESTER
    • 6851AJ
    • AB24980
    • AX8044670
    • 423P882
    • Me
    • 1,2-Pyrrolidinedicarboxylic acid, 1-ethyl 2-methyl ester, (S)- (ZCI)
    • (2S)-1,2-Pyrrolidinedicarboxylic acid 1-ethyl 2-methyl ester
    • (S)-N-(Ethoxycarbonyl)proline methyl ester
    • N-(Ethoxycarbonyl)-(S)-proline methyl ester
    • N-Ethoxycarbonyl-L-proline methyl ester
    • L
    • AS-31160
    • AKOS015961305
    • SCHEMBL5499151
    • CHEMBL388926
    • 1-ETHYL 2-METHYL (2S)-PYRROLIDINE-1,2-DICARBOXYLATE
    • AC-13585
    • MFCD06410843
    • 93423-88-2
    • Methyl(S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
    • (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
    • MDL: MFCD12144841
    • Inchi: 1S/C9H15NO4/c1-3-14-9(12)10-6-4-5-7(10)8(11)13-2/h7H,3-6H2,1-2H3/t7-/m0/s1
    • Chiave InChI: YCWGTZNCRJOYQK-ZETCQYMHSA-N
    • Sorrisi: C(N1CCC[C@H]1C(=O)OC)(=O)OCC

Proprietà calcolate

  • Massa esatta: 201.10000
  • Massa monoisotopica: 201.10010796g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 4
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 229
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 55.8
  • XLogP3: 0.9

Proprietà sperimentali

  • Colore/forma: No data avaiable
  • Densità: 1.2±0.1 g/cm3
  • Punto di fusione: No data available
  • Punto di ebollizione: 249.3℃ at 760 mmHg
  • Punto di infiammabilità: 104.6℃
  • Indice di rifrazione: 1.478
  • PSA: 55.84000
  • LogP: 0.71820
  • Pressione di vapore: No data available

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Informazioni sulla sicurezza

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Dati doganali

  • CODICE SA:2933990090
  • Dati doganali:

    Codice doganale cinese:

    2933990090

    Panoramica:

    293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

    Riassunto:

    293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Chemenu
CM198635-5g
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 95%
5g
$400 2021-06-09
abcr
AB451143-250 mg
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; .
93423-88-2
250MG
€138.10 2023-07-18
abcr
AB451143-1 g
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; .
93423-88-2
1g
€259.80 2023-07-18
abcr
AB451143-5 g
Methyl (S)-1-(ethoxycarbonyl)pyrrolidine-2-carboxylate; .
93423-88-2
5g
€759.00 2023-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850504-1g
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
93423-88-2 ≥97%
1g
¥860.40 2022-01-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89540-1g
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 97%
1g
¥1549.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89540-5g
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 97%
5g
¥3172.0 2024-07-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M89540-250mg
(S)-1-Ethyl 2-methyl pyrrolidine-1,2-dicarboxylate
93423-88-2 97%
250mg
¥629.0 2024-07-18
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D850504-5g
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
93423-88-2 ≥97%
5g
¥2,793.60 2022-01-10
SHANG HAI SHAO YUAN SHI JI Co., Ltd.
SY013368-0.25g
Methyl (S)-1-(Ethoxycarbonyl)pyrrolidine-2-carboxylate
93423-88-2 >97%
0.25g
¥413.16 2025-04-11

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
Riferimento
Asymmetric reduction of ketimines with trichlorosilane employing an imidazole derived organocatalyst
Gautier, Francois-Moana; Jones, Simon; Martin, Stephen J., Organic & Biomolecular Chemistry, 2009, 7(2), 229-231

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
Riferimento
Catalytic asymmetric synthesis of optically active α-halo-carbonyl compounds
, World Intellectual Property Organization, , ,

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  0 °C → rt
Riferimento
Diaryl-2-pyrrolidinemethanols catalyzed enantioselective epoxidation of α,β-enones: new insight into the effect of structural modification of the catalyst on reaction efficiency
Lattanzi, Alessandra; Russo, Alessio, Tetrahedron, 2006, 62(52), 12264-12269

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Potassium carbonate
1.2 Solvents: Methanol
Riferimento
Enantiopure erythro- and threo-1-aryl-1-[2-pyrrolidinyl]methanols: synthesis from L-proline
Solladie-Cavallo, Arlette; Azyat, Khalid; Schmitt, Michel; Welter, Richard, Tetrahedron: Asymmetry, 2005, 16(5), 1055-1060

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  2 h, rt; 1 h, rt
1.2 Reagents: Sulfuric acid Solvents: Water ;  5 h, acidified
Riferimento
Asymmetric synthesis of (R)-fluoxetine: a practical approach using recyclable and in-situ generated oxazaborolidine catalyst
Padiya, Kamlesh; Gagare, Pravin; Gagare, Manjiri; Lal, Bansi, Chinese Journal of Chemistry, 2009, 27(6), 1137-1140

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  30 min, 5 °C; 12 h, rt
Riferimento
Dual Catalyst System for Asymmetric Alternating Copolymerization of Carbon Dioxide and Cyclohexene Oxide with Chiral Aluminum Complexes: Lewis Base as Catalyst Activator and Lewis Acid as Monomer Activator
Nishioka, Kiyoshi; Goto, Hidetoshi; Sugimoto, Hiroshi, Macromolecules (Washington, 2012, 45(20), 8172-8192

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
Convenient method for the synthesis of N-(ethyloxycarbonyl) ester derivatives from amino acids
Bhaskar, J. V.; Periasamy, Mariappan, Synthetic Communications, 1995, 25(10), 1523-30

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  7.5 h, 0 °C → rt
Riferimento
Chiral aminophosphines as catalysts for enantioselective double-Michael indoline syntheses
Khong, San N.; Kwon, Ohyun, Molecules, 2012, 17, 5626-5650

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
Diastereospecific synthesis of (S,S)-2-substituted-4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes
Zuo, Gang; Zhang, Qihan; Xu, Jiaxi, Heteroatom Chemistry, 2003, 14(1), 42-45

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  rt → 0 °C; 30 min, 0 °C; 4 h, 0 °C; 12 h, rt
Riferimento
Towards a General Understanding of Carbonyl-Stabilized Ammonium Ylide-Mediated Epoxidation Reactions
Novacek, Johanna; Roiser, Lukas; Zielke, Katharina; Robiette, Raphael; Waser, Mario, Chemistry - A European Journal, 2016, 22(32), 11422-11428

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Potassium carbonate ;  rt; rt → 0 °C; 2 h, 0 °C
Riferimento
Synthesis and application of a functionalized resin for flow injection/F AAS copper determination in waters
Cassella, Ricardo J.; Magalhaes, Otto I. B.; Couto, Marcos Tadeu; Lima, Edson Luiz S.; Neves, Marcia Angelica F. S.; et al, Talanta, 2005, 67(1), 121-128

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ;  overnight, rt
1.2 Solvents: Water
1.3 Solvents: Chloroform
Riferimento
Asymmetric carbonyl reduction with borane catalyzed by chiral phosphinamides derived from L-amino acid
Li, Kangying; Zhou, Zhenghong; Wang, Lixin; Chen, Qifa; Zhao, Guofeng; et al, Tetrahedron: Asymmetry, 2003, 14(1), 95-100

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol
Riferimento
Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A
Jayasuriya, Nilukshi Renuka, 2007, , 68(9),

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Raw materials

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Preparation Products

(2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester Letteratura correlata

Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Wuhan ChemNorm Biotech Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Feiyang Chemical Co., Ltd
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso